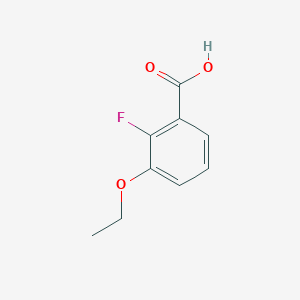

3-Ethoxy-2-fluorobenzoic acid

描述

Contextualization within Fluorinated Organic Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a unique position in the chemical sciences. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the C-F bond contribute to changes in a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. mdpi.com These modifications are highly sought after in the development of new materials and pharmaceuticals.

Significance of Fluorinated Benzoic Acid Derivatives in Research

Within the vast field of fluorinated organic compounds, fluorinated benzoic acid derivatives are of particular importance. They serve as versatile building blocks in the synthesis of more complex molecules. The presence of the carboxylic acid group allows for a variety of chemical transformations, while the fluorine atom imparts its unique properties to the resulting derivatives. In medicinal chemistry, for instance, the incorporation of fluorine can enhance a drug's metabolic stability and its ability to cross cell membranes, leading to improved pharmacokinetic profiles. mdpi.com Researchers have explored fluorinated benzoic acid derivatives for a range of potential biological activities, including as anti-inflammatory, antibacterial, and anticancer agents.

Overview of Research Domains Pertaining to 3-Ethoxy-2-fluorobenzoic acid

Research involving this compound primarily revolves around its role as a synthetic intermediate. Its specific substitution pattern, featuring an ethoxy group at the 3-position and a fluorine atom at the 2-position of the benzoic acid scaffold, makes it a valuable precursor for creating more complex and potentially bioactive molecules. The primary areas of investigation for this compound include its application in medicinal chemistry as a scaffold for novel therapeutic agents and in the development of new synthetic methodologies. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other polysubstituted benzoic acids suggests its utility in these fields.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1033201-71-6 | youtube.com |

| Molecular Formula | C9H9FO3 | youtube.com |

| Molecular Weight | 184.16 g/mol | youtube.com |

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCJEMORPCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674470 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-71-6 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Ethoxy-2-fluorobenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis involves three primary bond disconnections corresponding to the main functional groups: the carboxyl group (C-COOH), the ethoxy group (C-O), and the fluoro group (C-F).

Disconnection of the Carboxyl Group: A primary retrosynthetic step involves the disconnection of the carboxylic acid group. This suggests a precursor molecule, 1-ethoxy-2-fluorobenzene, which could be carboxylated. This transformation is commonly achieved through methods like ortho-lithiation followed by quenching with carbon dioxide, or the oxidation of a methyl group at the corresponding position.

Disconnection of the Ethoxy Group: Another key disconnection is at the ether linkage. This points to a 2-fluoro-3-hydroxybenzoic acid precursor. The ethoxy group can then be introduced via a Williamson ether synthesis, reacting the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Disconnection of the Fluoro Group: The C-F bond disconnection suggests a precursor such as 3-ethoxybenzoic acid. The introduction of the fluorine atom ortho to the ethoxy group would require a directed C-H fluorination reaction, a challenging but increasingly feasible transformation using modern organometallic catalysis. nih.govacs.org

These disconnections highlight the main synthetic challenges: the regioselective introduction of three different substituents onto an aromatic ring. The order in which these groups are introduced is critical to a successful synthesis, as the electronic properties of the existing groups will direct the position of the incoming substituent.

Classical and Modern Synthetic Routes to this compound

Building on the retrosynthetic analysis, several synthetic pathways can be devised. These routes combine classical organic reactions with modern catalytic methods to achieve the target structure.

The direct introduction of a fluorine atom at a specific position on an aromatic ring has historically been a significant challenge in organic synthesis. However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for directed fluorination.

For a precursor like 3-ethoxybenzoic acid, the carboxylic acid group can act as a directing group to guide the fluorination to the ortho position (C2). While direct use of the carboxylic acid group can be challenging, it can be converted into a more effective directing group, such as an amide. ecust.edu.cn For instance, an 8-aminoquinoline (B160924) amide derivative of a benzoic acid can direct copper or palladium catalysts to fluorinate the C-H bond at the ortho position. nih.govacs.orgbeilstein-journals.org

A general scheme for this approach is as follows:

Amide Formation: 3-Ethoxybenzoic acid is converted to its corresponding N-(quinolin-8-yl)amide.

Directed C-H Fluorination: The amide is subjected to a copper-catalyzed fluorination using a fluoride (B91410) source like silver fluoride (AgF). beilstein-journals.orgnih.gov

Hydrolysis: The amide is hydrolyzed back to the carboxylic acid to yield the final product, this compound.

This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic fluorination methods.

Table 1: Examples of Directed C-H Fluorination of Benzoic Acid Derivatives

| Catalyst System | Fluorinating Agent | Directing Group | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| CuI | AgF | 8-Aminoquinoline Amide | DMF | Good | acs.org |

This table presents generalized findings from research on directed fluorination and may not represent specific results for the exact target molecule.

The formation of the aryl ether bond is a fundamental transformation in this synthesis. The most common and well-established method is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a plausible route starts with 2-fluoro-3-hydroxybenzoic acid. The synthesis would proceed as follows:

Phenoxide Formation: The phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Nucleophilic Substitution: The resulting phenoxide is reacted with an ethylating agent like ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄). The phenoxide displaces the iodide or sulfate group to form the ethoxy ether linkage.

The presence of the fluorine atom and the carboxylic acid group can influence the reactivity of the hydroxyl group, but the reaction is generally robust and widely applicable. fiveable.me

If the synthesis starts from a precursor lacking the carboxyl group, such as 1-ethoxy-2-fluorobenzene, a carboxylation step is required. Several methods exist for this transformation.

Directed Ortho-metalation followed by Carboxylation: The ethoxy group can act as a directed metalation group (DMG). Treatment of 1-ethoxy-2-fluorobenzene with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the ortho position (C3), facilitated by coordination of the lithium to the ether oxygen. The resulting aryllithium species can then be quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield this compound. A similar strategy has been employed in the synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. google.com

Grignard Reagent Formation and Carboxylation: An alternative involves converting a bromo- or iodo-substituted precursor, like 3-bromo-1-ethoxy-2-fluorobenzene, into a Grignard reagent using magnesium metal. This organometallic intermediate is then reacted with carbon dioxide to form the magnesium salt of the carboxylic acid, which upon acidification gives the final product.

Oxidation of a Methyl Group: If a precursor like 1-ethoxy-2-fluoro-3-methylbenzene (B6322209) is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Advanced Synthetic Techniques for Fluoroaromatic Compounds Relevant to this compound

The unique properties of fluorine-containing compounds have driven the development of specialized synthetic methods. Nucleophilic aromatic substitution (SNAr) is a powerful technique, particularly for the synthesis of highly substituted and electron-deficient aromatic systems.

The SNAr reaction is a cornerstone of fluoroaromatic chemistry. core.ac.uk It typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring activated by electron-withdrawing groups, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The leaving group, often a halide, is then eliminated to restore aromaticity.

Fluorine is an excellent leaving group in SNAr reactions and also strongly activates the ring towards nucleophilic attack due to its high electronegativity. core.ac.uk This principle can be applied to the synthesis of precursors for this compound. For example, a molecule like 1,2-difluoro-3-nitrobenzene could undergo a regioselective SNAr reaction. The ethoxide ion (EtO⁻) would preferentially displace one of the fluorine atoms, likely the one at the C1 position, which is para to the strongly electron-withdrawing nitro group. Subsequent reduction of the nitro group to an amine, diazotization, and Sandmeyer-type carboxylation could then be envisioned to install the carboxyl group.

More advanced methods utilize photoredox catalysis to enable SNAr on electron-neutral or even electron-rich fluoroarenes, which are typically unreactive under classical conditions. nih.gov These methods expand the scope of SNAr and could potentially be applied to precursors of this compound, allowing for greater flexibility in the synthetic design. nih.gov For instance, a nucleophilic substitution of an ortho-fluoro or methoxy (B1213986) group in unprotected benzoic acids with organolithium or Grignard reagents can be accomplished without a metal catalyst. researchgate.net

Balz-Schiemann Reaction and Variants for Fluoroaromatic Synthesis

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgbyjus.com This method involves the diazotization of an aromatic amine with nitrous acid, followed by the addition of fluoroboric acid (HBF₄) to precipitate a diazonium tetrafluoroborate (B81430) salt. byjus.com Subsequent thermal decomposition of this isolated salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com The reaction is conceptually similar to the Sandmeyer reaction but typically proceeds without a metal catalyst, believed to involve a highly unstable aryl cation intermediate that abstracts a fluoride ion from the BF₄⁻ counterion. wikipedia.org

This reaction has been a traditional route for producing fluorobenzene (B45895) and its derivatives, including compounds like 4-fluorobenzoic acid. wikipedia.org A plausible synthetic route to this compound using this method would likely start from 2-amino-3-ethoxybenzoic acid.

Innovations to the classic procedure have been developed to improve yields and expand the substrate scope. Variants include the use of alternative counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can offer better yields for certain substrates. wikipedia.orgbyjus.com Another modification involves conducting the diazotization directly in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. wikipedia.org

Recent studies have revisited the Balz-Schiemann reaction under catalyst- and additive-free conditions, finding that low- or non-polar solvents like chlorobenzene (B131634) (PhCl) or hexane (B92381) can facilitate the thermal decomposition at lower temperatures. nih.gov The electronic nature of the substituents on the aromatic ring significantly affects the reaction conditions required. nih.gov For instance, electron-donating groups generally facilitate the decomposition, while electron-withdrawing groups require higher temperatures.

Table 1: Catalyst- and Additive-Free Balz-Schiemann Reaction in Different Solvents nih.gov

| Aryldiazonium Tetrafluoroborate Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxybenzenediazonium | PhCl | 60 | 3 | 94 |

| 4-Methylbenzenediazonium | PhCl | 60 | 16 | 86 |

| Benzenediazonium | PhCl | 80 | 16 | 87 |

| 4-Chlorobenzenediazonium | Hexane | 60 | 16 | 83 |

| 4-Nitrobenzenediazonium | PhCl | 90 | 24 | 90 |

| [1,1'-Biphenyl]-4-diazonium | PhCl | 80 | 16 | 90 |

Boron-Directed Cycloaddition Reactions in Fluoroalkyl Aromatic Synthesis

A more recent and highly regioselective strategy for accessing fluoroalkyl-substituted aromatic compounds involves boron-directed cycloaddition reactions. nih.govacs.org This method serves as a powerful alternative to traditional approaches, as it does not rely on pre-existing functional groups on the aromatic ring and dictates the final position of the fluoroalkyl group with high precision. nih.gov The strategy is based on the annulation of a fluoroalkyl-substituted alkynyl trifluoroborate salt with a suitable diene or dipole in the presence of a Lewis acid promoter. whiterose.ac.uk

This benzannulation approach is noted for its mild reaction conditions and provides access to a variety of fluoroalkyl-substituted benzene (B151609) and heteroarene derivatives. nih.govacs.org A key advantage of this methodology is that the products retain a boronate group (C-B bond), which is a versatile handle for subsequent functionalization through well-established cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govacs.orgwhiterose.ac.uk

The process has been successfully applied to the synthesis of various complex structures. For example, the reaction of specific alkynylborane precursors with tetrazines or sydnones can produce trifluoromethyl-substituted pyridazines and pyrazoles, respectively. nih.govacs.org The development of a mild, BCl₃-promoted cycloaddition protocol has expanded the convenience and applicability of this method. acs.orgacs.org

Table 2: Examples of Boron-Directed Cycloaddition for Fluoroalkyl Aromatic Synthesis nih.govacs.org

Stereoselective Synthesis and Chiral Analogues of Related Fluorinated Carboxylic Acids

While this compound is an achiral molecule, the development of methods for the stereoselective synthesis of related fluorinated carboxylic acids is a crucial area of organic chemistry, particularly for pharmaceutical applications where chirality can dictate biological activity. beilstein-journals.org

Several strategies have been established to control the stereochemistry during the synthesis of fluorinated acids. The Ireland-Claisen rearrangement of α-fluoro esters has been systematically investigated, demonstrating that the choice of base can effectively control the diastereoselectivity of the rearrangement to form α-fluoro γ,δ-unsaturated carboxylic acids. researchgate.net

Catalytic enantioselective methods offer another powerful route. For example, the α-fluorination of acid chlorides can be achieved with high enantioselectivity (up to >99% ee) using a dual catalytic system composed of a chiral nucleophile and an achiral transition metal complex. researchgate.net Similarly, chiral palladium or nickel complexes have been shown to effectively promote the enantioselective electrophilic fluorination of substrates like α-cyano acetates and α-chloro-β-keto esters, respectively, using reagents such as N-fluorobenzenesulfonimide or Selectfluor. researchgate.net

For the synthesis of chiral fluorinated β-amino acids, a notable strategy involves the chemical reduction of γ-fluorinated β-enamino esters. nih.gov By employing a chiral auxiliary, such as (-)-8-phenylmenthol, the reduction can proceed with moderate to good diastereoselectivity, yielding the desired chiral nonracemic β-fluoroalkyl β-amino acid derivatives. nih.gov These methods highlight the diverse toolkit available to chemists for constructing complex, optically active fluorinated molecules that are analogues of simpler aromatic carboxylic acids. beilstein-journals.orgnih.gov

Table 3: Overview of Stereoselective Synthesis Methods for Fluorinated Acid Derivatives

| Method | Substrate Type | Chiral Influence | Outcome | Selectivity | Ref |

| Ireland-Claisen Rearrangement | α-Fluoro esters | Substrate & Base Control | α-Fluoro γ,δ-unsaturated carboxylic acids | Diastereoselective | researchgate.net |

| Catalytic Fluorination | Acid Chlorides | Chiral Nucleophile Catalyst | Optically active α-fluoro acid derivatives | Highly Enantioselective (>99% ee) | researchgate.net |

| Catalytic Fluorination | α-Cyano Acetates | Chiral Palladium Complex | α-Cyano-α-fluoro adducts | Excellent Enantioselectivity (up to 99% ee) | researchgate.net |

| Diastereoselective Reduction | γ-Fluorinated β-enamino esters | Chiral Auxiliary | Chiral β-Fluoroalkyl β-amino acids | Moderate to Good Diastereoselectivity | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Fluorobenzoic Acid

The unique arrangement of the ethoxy, fluoro, and carboxylic acid functional groups on the benzene (B151609) ring of 3-Ethoxy-2-fluorobenzoic acid governs its chemical behavior. The interplay between the electronic and steric properties of these substituents dictates the molecule's reactivity, the stability of its intermediates, and the pathways of its reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on the Electronic Structure of 3-Ethoxy-2-fluorobenzoic acid

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been successfully applied to a wide range of substituted benzoic acids to determine optimized geometries, vibrational frequencies, and other molecular properties. For instance, studies on related molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have utilized the B3LYP method with various basis sets to achieve results in good agreement with experimental data. nih.gov A similar approach for this compound would be expected to yield valuable information about its bond lengths, bond angles, and dihedral angles. However, at present, no specific DFT studies for this compound have been identified in the surveyed literature.

HOMO-LUMO Analysis and Electron Excitation Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For many organic molecules, including benzoic acid derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. nih.gov An analysis of this compound would likely reveal the distribution of these frontier orbitals and provide insights into its electron-donating and accepting capabilities. Without specific studies, a quantitative value for the HOMO-LUMO energy gap of this compound cannot be provided.

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For substituted benzoic acids, the MEP map would highlight the electronegative oxygen atoms of the carboxylic group and the influence of the ethoxy and fluoro substituents on the aromatic ring's electron density. While the principles of MEP are well-established, specific MEP maps for this compound are not available in the reviewed sources.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. While docking studies have been performed on various fluorobenzoic acid derivatives to explore their potential as inhibitors for different enzymes, no such studies have been specifically reported for this compound. Such a study would require a specific biological target and would provide hypothetical binding energies and interaction patterns.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can also be used to simulate chemical reactions, mapping out the energy landscape from reactants to products. This includes the identification of transition states, which are the high-energy intermediates that determine the reaction rate. For this compound, one could theoretically simulate reactions such as its synthesis or its interaction with other molecules. Such simulations would provide valuable mechanistic insights. At present, there is no evidence of published research detailing the simulation of reaction mechanisms involving this compound.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation of 3-Ethoxy-2-fluorobenzoic acid and its Derivatives

Structural confirmation is a critical step in chemical synthesis, ensuring the target molecule has been created. For compounds like this compound, a multi-technique approach is standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR: In the ¹H NMR spectrum of this compound, the ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The aromatic protons would appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine, ethoxy, and carboxylic acid substituents. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the two carbons of the ethoxy group, the six carbons of the benzene (B151609) ring, and the carbon of the carboxyl group. The carbon atoms attached to or near the electronegative fluorine and oxygen atoms would show characteristic chemical shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key indicator of the fluorine's position on the ring. For example, in related fluorobenzoic acids, C-F coupling constants can be significant. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. The spectrum for this compound would show a singlet for the single fluorine atom. The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom on the benzene ring. Studies on isomeric fluorobenzoates have shown distinct chemical shifts for fluorine at the ortho, meta, and para positions, allowing for clear differentiation. nih.gov For instance, the chemical shift for 3-fluorobenzoic acid is reported at -114.14 ppm. rsc.org

Table 1: Representative NMR Data for Related Fluorobenzoic Acids

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2-Fluorobenzoic acid | ¹H | 13.0 (s, 1H, COOH), Aromatic H's | CDCl₃ & DMSO-d₆ |

| 3-Fluorobenzoic acid | ¹H | Aromatic H's | Acetone |

| 4-Fluorobenzoic acid | ¹H | 13.06 (s, 1H, COOH), 8.01 (dd, 2H), 7.32 (t, 2H) | DMSO-d₆ |

| 2-Fluorobenzoic acid | ¹³C | 165.4 (d), 162.1 (d), 135.5 (d), 132.8, 124.5 (d), 117.2 (d), 112.4 (d) | Not Specified |

| 3-Fluorobenzoic acid | ¹³C | 165.9, 162.5 (d), 133.1 (d), 131.0 (d), 125.8 (d), 120.4 (d), 116.0 (d) | Acetone |

| 4-Fluorobenzoic acid | ¹³C | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 | DMSO |

| 3-Fluorobenzoic acid | ¹⁹F | -114.14 | Acetone |

| 4-Fluorobenzoic acid | ¹⁹F | Not Specified | Not Specified |

Data sourced from various literature. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comspectrabase.com Note: 'd' indicates a doublet due to C-F coupling.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several key absorption bands:

O-H Stretch: A very broad band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak would appear around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretches: The spectrum would show C-O stretching vibrations for the carboxylic acid and the ethoxy group, typically in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ range would indicate the presence of the carbon-fluorine bond.

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Fluorobenzoic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) |

| Carbonyl C=O | Stretch | ~1700 (strong, sharp) |

| Aryl C-O | Stretch | 1200-1300 |

| Aryl C-F | Stretch | 1100-1250 |

| Aromatic C=C | Ring Stretch | 1450-1600 |

This table is a generalized representation based on data for fluorobenzoic acids. chemicalbook.comnist.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₉FO₃), the molecular weight is 184.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acid derivatives include:

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 139.

Loss of a C₂H₅ radical, followed by loss of CO₂.

Decarboxylation (loss of CO₂) to yield a fluorinated ethoxybenzene fragment.

Analysis of related compounds, such as ethyl 4-fluorobenzoate (B1226621), shows characteristic peaks corresponding to the loss of the ethoxy group and other fragments of the molecule.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions with high precision.

Applications in Monitoring Reaction Progress and Product Purity

Spectroscopic techniques, particularly NMR, are invaluable tools for monitoring the progress of chemical reactions and assessing the purity of the final product. chemrxiv.orgnih.gov During the synthesis of this compound, aliquots can be taken from the reaction mixture at different time intervals and analyzed by ¹H or ¹⁹F NMR.

By observing the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in the intensity of signals for this compound, the reaction's progress can be tracked in real-time. rsc.orgbeilstein-journals.org For example, a kinetic study of the formation of an acyl fluoride (B91410) from 3-fluorobenzoic acid was effectively monitored using ¹⁹F NMR spectroscopy. researchgate.net

Once the reaction is complete, NMR spectroscopy can be used to determine the purity of the isolated product. By integrating the area of the signals corresponding to the desired product and comparing it to the area of signals from any impurities, a quantitative measure of purity can be obtained. This method is non-destructive and provides a detailed picture of the sample's composition.

Biological Activity and Medicinal Chemistry Applications

Biological Activities of 3-Ethoxy-2-fluorobenzoic acid and its Derivatives

Derivatives built upon the benzoic acid framework have demonstrated significant potential across various therapeutic areas, including infectious diseases, neurological disorders, inflammation, and oncology.

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. Derivatives of benzoic acid have been a focus of this research. For instance, a study on 4-ethoxybenzoic acid, an isomer of this compound, demonstrated its ability to inhibit the formation of Staphylococcus aureus biofilms by up to 87% with minimal impact on the viability of the bacteria. nih.gov This suggests a potential anti-pathogenic mechanism rather than direct bactericidal action. nih.gov Furthermore, combination treatments of 4-ethoxybenzoic acid with the antibiotic vancomycin (B549263) were shown to decrease the viability of biofilm-dwelling S. aureus by up to 85% compared to vancomycin alone, indicating a synergistic effect. nih.gov

In other studies, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid were synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds showed the highest activity against planktonic fungal cells like Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.net Significant activity was also noted against Pseudomonas aeruginosa, while activity against Gram-positive bacteria was observed for most derivatives. researchgate.net

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Up to 87% | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans, Aspergillus niger | MIC | 15.6-62.5 µg/mL | researchgate.net |

Inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, are a key strategy in managing neurological disorders like Alzheimer's disease. nih.gov Research into aryl derivatives has identified compounds with significant AChE inhibitory potential. Two such derivatives, synthesized from anthranilic acid and para-aminophenol, showed potent inhibition of AChE with Ki values of 4.72 µM and 3.6 µM, respectively. nih.gov Docking studies revealed that these compounds act as irreversible inhibitors, forming crucial interactions within the enzyme's active site. nih.gov This line of research suggests that the core structure found in benzoic acid derivatives can be functionalized to create effective cholinesterase inhibitors, which may serve as lead compounds for new drugs targeting Alzheimer's disease. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety, and many are derivatives of benzoic acid. mdpi.com Research has focused on creating new derivatives with improved efficacy and safety profiles. A synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggested this compound has a higher affinity for the cyclooxygenase-2 (COX-2) enzyme than aspirin, and it was shown to reduce inflammatory parameters, decrease white blood cell concentration, and limit lung injury in the animal model. nih.gov

Other studies have explored esterified anti-inflammatory drugs. Ibuprofen and cinnamic acid derivatives linked with ethylene (B1197577) glycol showed enhanced anti-inflammatory effects, with one monoethylene glycol mono-ibuprofen derivative exhibiting an IC50 value of 0.002 mM for nitric oxide (NO) inhibition. researchgate.net Similarly, isoflavone (B191592) derivatives like (3S)-vestitol have shown anti-inflammatory action by reducing NO release and downregulating the expression of genes associated with inflammation. mdpi.com

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound Class | Model/Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Inflammatory Parameters | Significant reduction | nih.gov |

| Monoethylene glycol mono-ibuprofen | Macrophage NO Production | IC |

0.002 mM | researchgate.net |

Fluorinated benzoic acid derivatives have emerged as a promising class of anticancer agents. Research has shown that derivatives of 2-ethoxy-3,5-difluorobenzoic acid exhibit notable cytotoxic effects against various cancer cell lines. For example, one such derivative demonstrated strong potential against K562 human chronic myelogenous leukemia cells with an IC50 value of 0.84 µM, acting by inducing apoptosis.

The antiproliferative effects of other related compounds have been evaluated across the NCI 60 cell line screen. mdpi.com A 3-fluoro-β-lactam derivative showed broad-spectrum activity, with mean growth inhibition of 73.34% at a 10 µM concentration across 60 cell lines. mdpi.com This compound was particularly potent against leukemia and breast cancer cell lines, with a GI50 value (50% growth inhibition) of 0.0364 µM against the MCF-7 breast cancer cell line. mdpi.com Furthermore, novel dehydroabietic acid-based acylhydrazones have been synthesized and tested against various human carcinoma cell lines, with some showing inhibitory activities comparable to the commercial drug cisplatin. mdpi.com

Table 3: Anticancer Activity of Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Ethoxy-3,5-difluorobenzoate derivative | K562 (Leukemia) | IC |

0.84 µM | |

| 3-Fluoro-β-lactam derivative | MCF-7 (Breast Cancer) | GI |

0.0364 µM | mdpi.com |

The rise of drug-resistant tuberculosis has spurred the search for new antimycobacterial compounds. nih.gov Hydrazone derivatives have been identified as a promising chemical class. nih.gov In one study, new thiazolylhydrazone derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of the synthesized compounds showed significant inhibition, ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov Importantly, these compounds did not show significant cytotoxicity against normal mouse fibroblast cells, suggesting a favorable selectivity profile. nih.gov High-throughput screening of large chemical libraries against M. tuberculosis has also identified 1,3,4-oxadiazoles, a class related to hydrazones, as possessing antimycobacterial activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and reduce toxicity. For derivatives of fluorobenzoic acid, several SAR insights have been reported.

In the context of anticancer activity , studies on derivatives of 2-ethoxy-3,5-difluorobenzoic acid revealed that mono-substituted derivatives exhibited stronger cytotoxicity against K562 leukemia cells compared to di-substituted ones. The presence of difluoro substitutions was found to significantly enhance anticancer activity, likely due to their ability to induce apoptosis. For 3-fluoro-β-lactam compounds, the presence of the 3-fluoro substituent was critical for potency against MCF-7 breast cancer cells. mdpi.com

For antituberculosis agents , SAR analysis of thiazolylhydrazone derivatives indicated that specific substitutions on the aryl ring attached to the hydrazone moiety were key to their inhibitory activity against M. tuberculosis. nih.gov However, for other classes like quinazolines identified in high-throughput screens, the small number of active compounds made it difficult to establish a clear SAR profile. nih.gov

In the development of antimicrobial agents , an SAR analysis was undertaken to identify compounds more effective than an initial lead, ethyl-4-ethoxybenzoic acid. nih.gov This led to the identification of 4-ethoxybenzoic acid as a more potent inhibitor of S. aureus biofilm formation. nih.gov

These studies collectively demonstrate that modifications to the substitution pattern on the benzoic acid ring—including the position and nature of the halogen, the length and character of the alkoxy group, and the addition of complex side chains like hydrazones—are critical in determining the specific biological activity and potency of the resulting derivative.

Impact of Fluorine Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's biological properties. The fluorine atom's small size and high electronegativity can significantly alter a compound's metabolic stability, binding affinity for biological targets, and membrane permeability. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, and its electron-withdrawing nature can reduce the potential for oxidative metabolism at nearby sites. cambridgemedchemconsulting.com

In the context of benzoic acid derivatives, fluorine substitution plays a crucial role in enhancing biological activity. The electron-withdrawing properties of fluorine can influence the acidity (pKa) of the carboxylic acid group and alter the electron density of the aromatic ring, which can be critical for target interaction. cambridgemedchemconsulting.com For instance, research into dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 utilized a 2,5-substituted benzoic acid scaffold. nih.gov In the development of these inhibitors, structure-activity relationship (SAR) investigations highlighted the nuanced effects of fluorine substitution. While optimizing hydrophobic interactions was key, the presence of fluorine on the benzoic acid ring was a feature in precursor compounds, demonstrating its role in the initial design phase aimed at achieving potent binding. nih.gov

Furthermore, the effect of fluorine is not always predictable and can profoundly alter a molecule's biological profile. In studies on benzo[j]fluoranthene, fluorinated derivatives were found to be more mutagenic than the parent compound in certain bacterial strains, and they formed higher levels of DNA adducts in vivo. nih.gov This underscores how fluorine substitution can change metabolic pathways and biological outcomes, a key consideration in drug design. nih.gov The strategic placement of fluorine can also lower the energy of the Highest Occupied Molecular Orbital (HOMO), an effect noted in studies of polymers for photovoltaic applications, a principle that also applies to modulating the electronic properties of drug molecules for improved target engagement. rsc.org

Table 1: Research Findings on Fluorine Substitution An interactive data table summarizing key research findings on the impact of fluorine substitution.

| Research Area | Key Finding | Implication for Drug Design | Source(s) |

|---|---|---|---|

| Mcl-1/Bfl-1 Inhibitors | A fluorine-substituted benzoic acid was part of the scaffold for developing dual inhibitors. | Fluorine is a valuable substituent for scaffolds in lead optimization. | nih.gov |

| General Medicinal Chemistry | Fluorine enhances metabolic stability, binding affinity, and membrane permeability. | Fluorine can be used to "tune" the pharmacokinetic and pharmacodynamic properties of a lead compound. | cambridgemedchemconsulting.com |

| Metabolism Studies | Fluorination of benzo[j]fluoranthene altered its metabolic pathway and increased genotoxicity. | The position of fluorine substitution must be carefully selected to avoid undesirable metabolic outcomes. | nih.gov |

| Molecular Electronics | Fluorine substitution lowers the HOMO energy level of organic molecules. | Can be used to modify the electronic environment of a molecule to enhance binding to biological targets. | rsc.org |

Influence of Ethoxy Group on Pharmacokinetics and Bioavailability

The ethoxy group, like other alkoxy substituents, can significantly influence the pharmacokinetic profile of a drug candidate. Its primary role is often to modulate lipophilicity, which in turn affects absorption, distribution, and membrane permeability. nih.gov An increase in lipophilicity can, for example, facilitate the passage of a molecule through the lipid-rich cell membranes of target cells or the gastrointestinal tract. nih.govnih.gov

A prominent strategy in medicinal chemistry is the use of ester prodrugs to improve the bioavailability of acidic compounds. nih.gov Benzoic acid derivatives have been explored as potential treatments for tuberculosis, where weak acids exhibit antimycobacterial activity. nih.govnih.gov However, the charged nature of the carboxylic acid at physiological pH can hinder its ability to cross the mycobacterial cell wall. nih.gov By converting the carboxylic acid to an ester (e.g., an ethyl ester, which contains an ethoxy group), the resulting molecule is more lipophilic and can diffuse more easily through cellular membranes. nih.govnih.gov Once inside the cell, mycobacterial esterase enzymes can hydrolyze the ester back to the active carboxylic acid. nih.gov

Studies on a library of substituted benzoates confirmed this principle. Phenyl and hexyl esters of various benzoic acids showed higher activity against mycobacteria than the corresponding free acids, suggesting that the esters act as effective prodrugs by facilitating absorption. nih.govnih.gov The ethoxy group in a compound like this compound can similarly be expected to enhance metabolic stability and bioavailability through its steric and electronic effects.

Table 2: Influence of Alkoxy Groups on Bioactivity An interactive data table comparing the activity of free acids versus their corresponding esters against M. tuberculosis.

| Compound | Substituent on Benzoic Acid | Ester Type | Activity (Free Acid) | Activity (Ester) | Interpretation | Source(s) |

|---|---|---|---|---|---|---|

| Benzoate (B1203000) Derivative 1 | 3,5-dinitro | Hexyl | Less Active | More Active | Ester acts as a prodrug, improving cell penetration. | nih.gov |

| Benzoate Derivative 2 | 3,5-dinitro | Phenyl | Less Active | More Active | Ester acts as a prodrug, improving cell penetration. | nih.gov |

| General Observation | Various | Propyl, Hexyl, Phenyl | - | Higher activity than free acids | Esters of benzoic acids are a viable prodrug strategy. | nih.govnih.gov |

Development as Pharmaceutical Intermediates and Lead Compounds

Substituted benzoic acids, including this compound, serve as crucial building blocks and scaffolds in the synthesis of more complex, biologically active molecules. Their unique substitution patterns provide a versatile starting point for creating libraries of compounds to be screened against various therapeutic targets. The fluorobenzoic acid moiety, in particular, has been used as the foundation for developing compounds with potential as cholinesterase inhibitors and antimicrobial agents. globalscientificjournal.com

A compelling example of this approach is the development of dual inhibitors for the Mcl-1 and Bfl-1 anti-apoptotic proteins, which are significant targets in cancer therapy. nih.gov The research began with a 2,5-substituted benzoic acid scaffold. Through structure-based design, guided by crystallography and NMR, scientists systematically modified the substituents to optimize binding. This process led to the development of a lead compound with a 15-fold improvement in binding affinity for both protein targets, demonstrating potent and selective on-target cellular activity. nih.gov This work illustrates how a relatively simple benzoic acid intermediate can be elaborated into a highly specialized and potent lead compound. nih.gov

Derivatives of 2-ethoxy-3,5-difluorobenzoic acid are noted for their utility as intermediates in the synthesis of both pharmaceuticals and agrochemicals, with the structural features of the ethoxy and fluoro groups enhancing metabolic stability and bioavailability in the final products.

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a biologically active compound is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule that maintains the desired biological activity while improving its potency, selectivity, pharmacokinetics, or toxicity profile. cambridgemedchemconsulting.com

The replacement of a hydrogen atom with fluorine is one of the most common and conservative bioisosteric replacements. cambridgemedchemconsulting.com This substitution is often employed to block metabolic oxidation at a specific position on a molecule, thereby increasing its metabolic stability and half-life. cambridgemedchemconsulting.com

More complex bioisosteric replacements involving the ethoxy group have also proven highly effective. In one notable study, researchers sought to improve upon a human rhinovirus (HRV) capsid-binding agent that contained an ethyl benzoate group. nih.gov They successfully replaced the entire ethyl benzoate moiety with a 2-ethoxybenzoxazole group. nih.gov This strategic replacement resulted in a new compound with superior anti-HRV activity compared to known capsid-binders, demonstrating that a 2-alkoxybenzoxazole can be an effective bioisostere for a benzoate ester. nih.gov Similarly, other research has shown that functional groups like amides can be successfully replaced by bioisosteres such as 1,3,4-oxadiazoles or 1,2,3-triazoles to yield compounds with improved potency. nih.gov

Table 3: Common Bioisosteric Pairs in Drug Design An interactive data table showing examples of common bioisosteric replacements.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Source(s) |

|---|---|---|---|

| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, modulate pKa. | cambridgemedchemconsulting.com |

| Carboxylic Acid Ester (-COOR) | Carboxylic Acid Amide (-CONHR) | Improve metabolic stability, alter hydrogen bonding. | cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene | Modulate solubility, polarity, and metabolism. | cambridgemedchemconsulting.com |

| Ethyl Benzoate | 2-Ethoxybenzoxazole | Improve biological activity and potency. | nih.gov |

| Amide | 1,3,4-Oxadiazole, 1,2,3-Triazole | Improve potency and other drug-like properties. | nih.gov |

Mechanism of Action Investigations at the Molecular Level

Understanding a compound's mechanism of action at the molecular level is critical for rational drug design and development. For derivatives of this compound, this often involves identifying the specific biological macromolecule it interacts with and characterizing the nature of that interaction.

In the development of dual Mcl-1/Bfl-1 inhibitors based on a 2,5-substituted benzoic acid scaffold, the mechanism of action was thoroughly investigated. nih.gov These anti-apoptotic proteins are key regulators of cell survival, and their inhibition can trigger programmed cell death (apoptosis) in cancer cells. nih.gov Using biophysical techniques such as bio-layer interferometry (BLI) and heteronuclear single quantum coherence (HSQC) NMR, researchers confirmed that their lead compound directly binds to both Mcl-1 and Bfl-1 proteins. nih.gov The structural data revealed that the compounds occupy a critical hydrophobic pocket (the p2 pocket) on the surface of these proteins, which is essential for their function. By binding to this pocket, the inhibitors disrupt the protein-protein interactions that prevent apoptosis, thereby selectively inducing cell death in cancer cells dependent on Mcl-1 and Bfl-1 for survival. nih.gov

While direct mechanistic studies on this compound itself are not widely published, the investigations into its close structural analogs provide a clear framework for how such molecules can exert their biological effects by binding to specific pockets on protein targets and modulating their function.

Environmental Fate and Biodegradation Studies of Fluorinated Benzoic Acids

Persistence and Transport in Environmental Compartments

Fluorinated organic compounds, including fluorinated benzoic acids, are recognized for their persistence in the environment. ethz.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering these compounds resistant to degradation. ethz.ch Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated chemicals, are notoriously persistent, earning the moniker "forever chemicals" because they are scarcely degradable under natural conditions. bund.net This extreme persistence means that once released, they can remain in the environment for extended periods. bund.net

The transport of these compounds in the environment is governed by their physicochemical properties. researchgate.net Contaminants can move through soil, enter groundwater, run off into streams, or be transported through the air. epa.gov For instance, some PFAS can adhere to the buildup on the inner surfaces of water pipes (B44673) and be released over time. epa.gov The mobility of fluorinated compounds can be significant; some are capable of long-range transport, leading to their detection in remote regions far from their original source. researchgate.netresearchgate.net Shorter-chain compounds and those with higher water solubility tend to be more mobile in water, while longer-chain and more lipophilic compounds may bind more strongly to soil and sediment. bund.net

A study on a fluoropolymer production plant revealed the presence of various per- and polyfluoroalkyl substances (PFAS) in the surrounding air and surface water. nih.gov Summed PFAS levels in nearby water ranged from 30 to 22,542 ng/L, dominated by compounds like perfluorooctanoic acid (PFOA) and perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid. nih.gov This demonstrates the potential for fluorinated compounds to contaminate local water sources. The same study detected PFOA in all but one air sample collected 20 km from the plant, indicating atmospheric transport. chemrxiv.org

Microbial Defluorination Pathways and Mechanisms

The key to the biodegradation of fluorinated compounds is the cleavage of the carbon-fluorine bond, a process known as defluorination. Microorganisms have evolved specific enzymatic pathways to achieve this.

In aerobic metabolism, the process often begins with the action of dioxygenase enzymes. For example, in the degradation of 2-fluorobenzoate (B1215865) by Pseudomonas sp. B13, the initial dioxygenation step eliminates the fluoride (B91410) ion. nih.gov For 4-fluorobenzoate (B1226621), aerobic metabolism in various bacteria is initiated by an oxygen-dependent ring cleavage. ethz.ch This leads to the formation of intermediates like 3-fluoro-cis,cis-muconate, which is then further metabolized. ethz.ch It is noteworthy that in this case, defluorination is not coupled to cycloisomerization, a common step in the degradation of other halogenated benzoates. ethz.ch

Anaerobic degradation follows different pathways. For instance, 2-fluorobenzoate can be completely degraded by denitrifying bacteria of the genus Pseudomonas. nih.govnih.gov The proposed mechanism involves the initial activation of the molecule to its coenzyme A (CoA) thioester, a common strategy in the anaerobic degradation of aromatic compounds. nih.govnih.gov It is suggested that fluoride is then eliminated gratuitously by a regioselective reaction within the normal benzoate (B1203000) degradation sequence. nih.gov Similarly, 4-fluorobenzoate is anaerobically degraded by Aureobacterium sp. strain RHO25 through coenzyme A ligation and subsequent dehalogenation to 4-hydroxybenzoyl-CoA. ethz.ch

Recent research has also highlighted the importance of unsaturation in the molecule for microbial defluorination. Under anaerobic conditions, an α,β-unsaturation in fluorinated carboxylic acids was found to be crucial for biotransformation through reductive defluorination and/or hydrogenation pathways. nih.gov

Aerobic and Anaerobic Degradation of Fluorinated Benzoates

The presence or absence of oxygen significantly influences the microbial degradation of fluorinated benzoates. Aerobic biodegradation is the breakdown of organic pollutants by microorganisms when oxygen is present, using oxygen to oxidize substrates to gain energy. omicsonline.org In contrast, anaerobic degradation occurs in the absence of oxygen. omicsonline.org

Generally, many organic pollutants are rapidly degraded under aerobic conditions. omicsonline.org However, the strong carbon-fluorine bond in fluorinated compounds makes them more resistant to microbial degradation than other halogenated compounds. ethz.ch Studies on various chemicals have shown that degradation is often only observed under aerobic conditions, with faster kinetics compared to anaerobic processes. frontiersin.org

For fluorinated benzoates, some bacteria can utilize them as a sole carbon and energy source under specific conditions. For example, three strains of Pseudomonas were able to grow on 2-fluorobenzoate under anaerobic, denitrifying conditions, achieving stoichiometric fluoride release and total degradation. nih.govnih.gov Interestingly, these same cells grown anaerobically with benzoate were immediately adapted to grow on 2-fluorobenzoate, but aerobically grown cells could not oxidize it. nih.govnih.gov

The degradation of 4-fluorobenzoate has been observed under both aerobic and anaerobic conditions, initiated by different enzymatic systems. ethz.ch Aerobic metabolism involves ring cleavage dioxygenases, while anaerobic degradation proceeds via CoA ligation and dehalogenation. ethz.ch

Influence of Substituent Pattern on Biodegradability

The biodegradability of aromatic compounds is highly dependent on the type, number, and position of substituents on the aromatic ring. This is also true for fluorinated benzoic acids.

The position of the fluorine atom is critical. For example, Pseudomonas sp. B13 cells could utilize and totally degrade 4-fluorobenzoate after a short adaptation period, but the degradation of 2- and 3-fluorobenzoate (B1230327) was problematic. nih.gov Ring cleavage of 3-fluorocatechol, an intermediate from 3-fluorobenzoate, was identified as a critical, and often limiting, step. nih.gov Furthermore, 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite from the catabolism of both 2- and 3-fluorobenzoate, halting the degradation process. nih.gov

The presence of other substituents in addition to fluorine further complicates biodegradability. For fluoronitrobenzenes, an increasing number of fluorine substituents led to increased reactivity with cellular nucleophiles, which in turn decreased the extent of other metabolic pathways like nitroreduction. nih.gov Molecular features that generally increase aerobic biodegradation include groups susceptible to enzymatic hydrolysis (like esters) and oxygen-containing functional groups like hydroxyl or carboxylic acid groups. unit.no Conversely, features that tend to decrease biodegradability include multiple halogen substituents and aliphatic ether bonds. unit.no

In the case of 3-ethoxy-2-fluorobenzoic acid, the presence of both a fluorine atom at the ortho position and an ethoxy group at the meta position would likely present a significant challenge for microbial degradation. The ortho-fluoro substituent is known to be problematic for some degradation pathways, and the ether linkage of the ethoxy group is generally resistant to cleavage. nih.govunit.no

Below is a table summarizing the degradation of different monofluorobenzoates by Pseudomonas sp. B13:

| Compound | Degradation by Pseudomonas sp. B13 | Key Metabolites / Dead-end Products |

| 2-Fluorobenzoate | Cometabolized, but not fully degraded | 2-Fluoro-cis,cis-muconic acid (dead-end) |

| 3-Fluorobenzoate | Cometabolized, but not fully degraded | 3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid (dead-end) |

| 4-Fluorobenzoate | Utilized and totally degraded after adaptation | - |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Access 3-Ethoxy-2-fluorobenzoic acid

While standard synthetic routes to fluorinated benzoic acids exist, future research will likely focus on developing more efficient, selective, and scalable methods to produce this compound. Current methods for synthesizing fluorobenzoic acids often start from corresponding anilines via diazotization reactions or from fluorobenzotrifluorides. google.comchemicalbook.com For instance, the preparation of 2-fluorobenzoic acid can be achieved from anthranilic acid. chemicalbook.com

Future synthetic strategies could explore:

Late-stage C-H functionalization: Directing the ethoxylation or fluorination of a pre-existing benzoic acid derivative at a late stage of the synthesis could offer a more convergent and atom-economical approach.

Transition-metal-catalyzed cross-coupling reactions: The use of palladium, copper, or other transition metal catalysts could facilitate the coupling of appropriate precursors to construct the substituted benzene (B151609) ring.

Flow chemistry: Continuous flow reactors could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions (like fluorination), and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the selective hydroxylation and subsequent etherification, could provide a highly selective and environmentally friendly synthetic route.

A key challenge will be to control the regioselectivity of the substitution on the aromatic ring to obtain the desired 2-fluoro-3-ethoxy substitution pattern.

Exploration of New Biological Targets and Pharmacological Applications

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzoic acid derivatives have been investigated for a range of biological activities, including as antibacterial and anti-inflammatory agents. journalofchemistry.orgglobalscientificjournal.com For example, derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents. globalscientificjournal.comresearchgate.net Similarly, 2-amino-3-fluorobenzoic acid serves as an important intermediate for anti-inflammatory drugs. orgsyn.org

Future research on this compound should therefore include comprehensive pharmacological screening to identify novel biological targets and potential therapeutic applications. Key areas of investigation could include:

Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi to identify potential new classes of antibiotics. nih.gov

Anti-inflammatory Effects: Investigating its potential to modulate inflammatory pathways, for instance, through the inhibition of enzymes like cyclooxygenases or by affecting cytokine production.

Enzyme Inhibition: Given its structure as a carboxylic acid, it could be a candidate for inhibiting enzymes where a carboxylate group is important for binding, such as certain proteases or dehydrogenases.

Receptor Modulation: Exploring its ability to act as a ligand for various receptors, including G-protein coupled receptors (GPCRs), which are important drug targets. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (ethoxy and fluorine) groups could facilitate specific receptor interactions.

Systematic structure-activity relationship (SAR) studies, by synthesizing and testing analogues of this compound, will be crucial to optimize its biological activity and identify the key structural features responsible for any observed effects.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry can play a pivotal role in accelerating the research and development process for this compound. Molecular modeling and simulation techniques can provide valuable insights into its properties and interactions at the molecular level.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers of the ethoxy and carboxylic acid groups. This is fundamental for understanding its interaction with biological targets.

Quantum Chemical Calculations: Calculating electronic properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and atomic charges. These properties can help predict its reactivity and potential for intermolecular interactions.

Molecular Docking: Simulating the binding of this compound to the active sites of various enzymes and receptors to predict potential biological targets and to guide the design of more potent analogues.

ADMET Prediction: Using in silico models to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This can help to prioritize compounds for further experimental testing and to identify potential liabilities early in the drug discovery process.

These computational approaches, when used in conjunction with experimental data, can facilitate a more rational and efficient exploration of the chemical and biological space around this compound.

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing synthetic routes to this compound that are more sustainable and environmentally benign.

Key green chemistry strategies that could be applied include:

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from biomass rather than from petrochemical sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. For example, some syntheses of fluorinated compounds utilize greener solvents to reduce environmental impact. scholaris.ca

Catalysis: Employing catalytic methods (including biocatalysis) instead of stoichiometric reagents to reduce waste and improve efficiency.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

Investigation of Environmental Remediation Strategies for Fluorinated Aromatics

The widespread use of fluorinated organic compounds has led to concerns about their persistence and potential environmental impact. ny.gov Many fluorinated compounds are resistant to degradation and can accumulate in the environment. dioxin20xx.org Therefore, it is crucial to investigate the environmental fate of this compound and to develop strategies for its potential remediation.

Future research in this area should address:

Biodegradation Studies: Assessing the susceptibility of this compound to degradation by microorganisms in soil and water. acs.org While some fluorinated carboxylic acids show resistance to biodegradation, the specific substitution pattern of this molecule may influence its environmental persistence. acs.org

Abiotic Degradation: Investigating its degradation through abiotic processes such as photolysis (degradation by sunlight) and hydrolysis.

Development of Remediation Technologies: Exploring advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, for the efficient removal of this compound from contaminated water.

Phytoremediation: Investigating the potential of plants to take up and metabolize this compound from contaminated soil.

Understanding the environmental behavior of this compound is essential to ensure its safe and sustainable use in any future applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-2-fluorobenzoic acid, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves sequential functionalization of a benzoic acid precursor. For example:

- Fluorination : Electrophilic fluorination at the 2-position using a fluorinating agent (e.g., Selectfluor) under controlled pH to avoid over-fluorination.

- Ethoxylation : Etherification via nucleophilic substitution (e.g., Williamson synthesis) using ethanol and a base (e.g., K₂CO₃) to introduce the ethoxy group at the 3-position.

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (e.g., LiChrosorb® RP-8 columns) to isolate the product .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₉H₉FO₃; theoretical MW: 184.16 g/mol) and fragmentation patterns .

- NMR : ¹⁹F NMR to verify fluorine position (δ ~ -120 ppm for aromatic F) and ¹H/¹³C NMR to resolve ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and carboxylic acid protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure, particularly to confirm intramolecular hydrogen bonding between -COOH and adjacent substituents .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C for 4 weeks) to assess decomposition via HPLC. Fluorinated benzoic acids typically degrade via hydrolysis of the ethoxy group under acidic/alkaline conditions .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as fluorine’s electronegativity may increase susceptibility to radical-mediated breakdown .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions at the 2-fluoro or 3-ethoxy positions. Fluorine’s meta-directing nature and ethoxy’s ortho/para-directing effects can be quantified via Fukui indices .

- Solvent Effects : Simulate solvation (e.g., PCM model in DMSO) to predict regioselectivity in esterification or amidation reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies while standardizing assay conditions (e.g., pH, solvent). For example, discrepancies in enzyme inhibition may arise from variations in buffer systems affecting -COOH ionization .

- Structural Validation : Re-evaluate compound purity via orthogonal methods (e.g., ¹H NMR + LC-MS) to rule out impurities as confounding factors .

Q. How does the fluorine-ethoxy substitution pattern influence intermolecular interactions in co-crystals?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map interactions (e.g., F⋯H, O⋯H) in co-crystals with APIs. Fluorine’s low polarizability may reduce π-π stacking but enhance halogen bonding .

- Thermodynamic Studies : Measure solubility parameters (Hansen solubility spheres) to design co-crystals with improved bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the pKa of this compound?

- Methodological Answer :

- Ionization Context : The carboxylic acid group (pKa ~2.8) may exhibit variability due to solvent polarity (e.g., water vs. DMSO) or measurement techniques (potentiometry vs. UV titration). Fluorine’s inductive effect lowers pKa compared to non-fluorinated analogs .

- Validation Protocol : Replicate measurements using a unified method (e.g., capillary electrophoresis) across multiple labs to isolate experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。